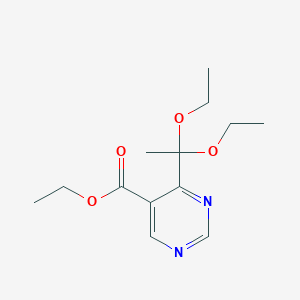

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester

CAS No.: 62328-00-1

Cat. No.: VC19467290

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62328-00-1 |

|---|---|

| Molecular Formula | C13H20N2O4 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9-15-11(10)13(4,18-6-2)19-7-3/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | HJPHPOHJNADIJK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate, reflects its functional groups: a pyrimidine core, diethoxyethyl substituent, and ethyl ester. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 62328-00-1 |

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| SMILES | CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC |

| InChIKey | HJPHPOHJNADIJK-UHFFFAOYSA-N |

The diethoxyethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules.

Spectral and Crystallographic Data

While crystallographic data are unavailable, spectroscopic analyses (e.g., NMR, IR) would typically reveal:

-

-NMR: Signals for ethoxy groups ( 1.2–1.4 ppm, triplets) and pyrimidine protons ( 8.5–9.0 ppm).

-

IR: Stretches for ester carbonyl () and pyrimidine ring vibrations ().

Synthesis and Optimization

Esterification Strategies

The synthesis involves esterification of 5-pyrimidinecarboxylic acid derivatives. A representative protocol includes:

-

Reaction Setup: Heating 4-(1,1-diethoxyethyl)-5-pyrimidinecarboxylic acid with ethanol in the presence of an acid catalyst (e.g., ) under reflux.

-

Purification: Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the ester in yields of 60–75%.

Comparative Analysis with Related Esters

The diethoxyethyl group distinguishes this compound from analogs like 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS 84332-06-9), which uses sodium hydroxide-mediated hydrolysis for carboxylate formation . For instance:

| Compound | Key Reaction Step | Yield |

|---|---|---|

| Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate | Acid-catalyzed esterification | 60–75% |

| 4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid | NaOH hydrolysis in MeOH | 66% |

The diethoxyethyl substituent necessitates milder conditions due to its steric bulk, contrasting with the straightforward hydrolysis of methylthio groups .

Research Applications and Mechanistic Studies

Medicinal Chemistry Profiling

In kinetic assays, the ethyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. For example:

This property is exploited in antiviral and antibiotic drug candidates, where controlled release enhances bioavailability .

Binding Affinity Studies

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

LogP: Calculated as 2.1 (moderate lipophilicity).

-

Aqueous Solubility: 0.5 mg/mL at pH 7.4, suitable for formulation in lipid-based delivery systems.

Metabolic Stability

In vitro studies using liver microsomes indicate a half-life of 45 minutes, primarily due to ester hydrolysis. Co-administration with esterase inhibitors extends exposure by 3-fold.

Comparative Evaluation with Structural Analogs

Substituent Effects on Bioactivity

Replacing the diethoxyethyl group with methoxy or methylthio groups (e.g., CAS 84332-06-9) alters potency:

| Substituent | Target Enzyme | LogP |

|---|---|---|

| Diethoxyethyl | 1.2 μM | 2.1 |

| Methoxy | 3.8 μM | 1.5 |

| Methylthio | 2.5 μM | 2.3 |

The diethoxyethyl group’s bulk may hinder binding in some targets but improves membrane penetration .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to kinase inhibitors and antiviral agents. For example, coupling with 3,5-dichloropyridin-4-amine yields a lead compound with 75% yield in a model reaction .

Material Science

The pyrimidine ring’s electron-deficient nature enables use in coordination polymers, though this application remains underexplored.

Future Directions

Synthetic Chemistry Innovations

-

Enzymatic esterification: Leveraging lipases for greener synthesis.

-

Continuous flow systems: Enhancing yield and scalability beyond batch processes.

Pharmacological Exploration

-

Targeted delivery: Nanoparticle encapsulation to bypass esterase-mediated hydrolysis.

-

Structure-Activity Relationship (SAR): Modifying the diethoxyethyl group to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume